

acute and chronic effects of Akton exposure

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Compound of Interest

Compound Name: Akton

Cat. No.: B1233760

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An In-depth Technical Guide on the Acute and Chronic Effects of **Akton** Exposure

Introduction

Akton (CAS RN: 1757-18-2), chemically known as O-[2-chloro-1-(2,5-dichlorophenyl)vinyl] O,O-diethyl phosphorothioate, is an organophosphate insecticide.^[1] Organophosphates are a class of compounds widely used in agriculture and industry, known for their potent insecticidal properties and significant toxicity to a broad range of organisms, including mammals.^{[2][3]} This technical guide provides a detailed overview of the acute and chronic effects of **Akton** exposure, with a focus on its mechanisms of action, toxicological data, and the signaling pathways involved. The information is intended for researchers, scientists, and drug development professionals.

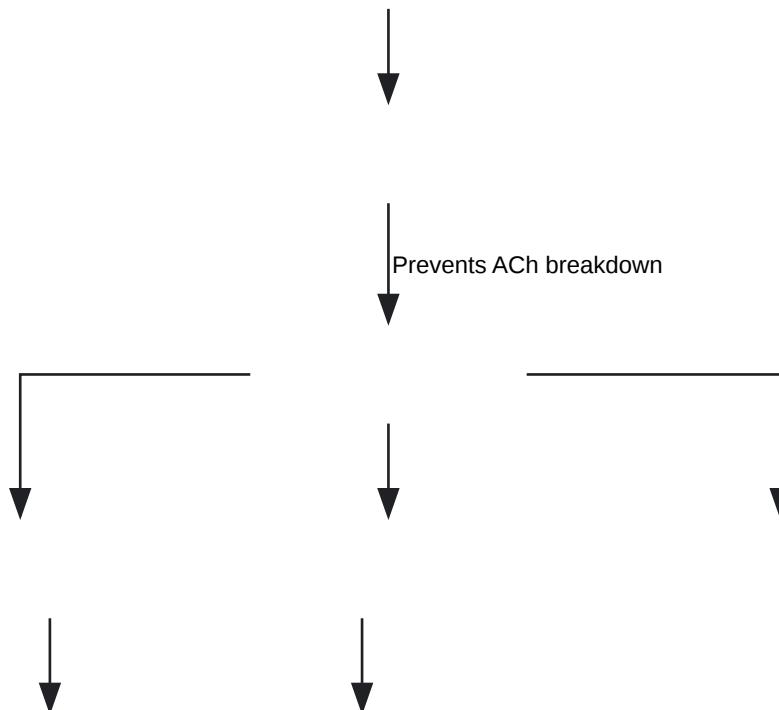
Mechanism of Action

The primary mechanism of toxicity for **Akton**, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.^{[2][4][5]}

- Acetylcholinesterase Inhibition: **Akton** phosphorylates the serine hydroxyl group at the active site of AChE.^[6] This inactivation of AChE prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.^{[2][5][7]}
- Cholinergic System Disruption: The resulting accumulation of ACh leads to excessive stimulation of cholinergic receptors, both muscarinic and nicotinic, throughout the central and peripheral nervous systems.^{[2][5][7]} This overstimulation is responsible for the wide array of acute symptoms observed in organophosphate poisoning.^{[2][5]} Over time, the

phosphorylated enzyme can undergo a process called "aging," where the bond becomes irreversible, preventing reactivation of the enzyme.[6]

The following diagram illustrates the primary mechanism of **Akton**'s toxicity.



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Primary Mechanism of **Akton** Toxicity

Acute Effects of **Akton** Exposure

Acute exposure to **Akton** can be fatal and is characterized by a rapid onset of symptoms, typically within minutes to hours, depending on the route of exposure.[6] The signs of acute toxicity are a direct result of cholinergic overstimulation and are often categorized into muscarinic, nicotinic, and central nervous system (CNS) effects.

Key Symptoms of Acute Exposure:

- Muscarinic Effects: Often remembered by the mnemonic SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis), as well as bradycardia, bronchospasm, and excessive bronchial secretions.[\[2\]](#)
- Nicotinic Effects: Muscle fasciculations, cramping, weakness, and eventually paralysis, including of the respiratory muscles.[\[5\]](#)[\[7\]](#) Tachycardia and hypertension can also occur.
- CNS Effects: Anxiety, confusion, tremors, seizures, and respiratory depression, which can lead to coma and death.[\[5\]](#)[\[7\]](#)

Quantitative Acute Toxicity Data

The following table summarizes the available acute toxicity data for **Akton**.

Test Organism	Route of Exposure	Toxicity Value (LD50)	Reference
Rat	Oral	42 mg/kg	ChemicalBook [5]
Mouse	Oral	89 mg/kg	ECHEMII [8]
Various Bird Species	Oral	18.99 mg/kg (mean)	Mineau et al., 2001 [9]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Chronic Effects of Akton Exposure

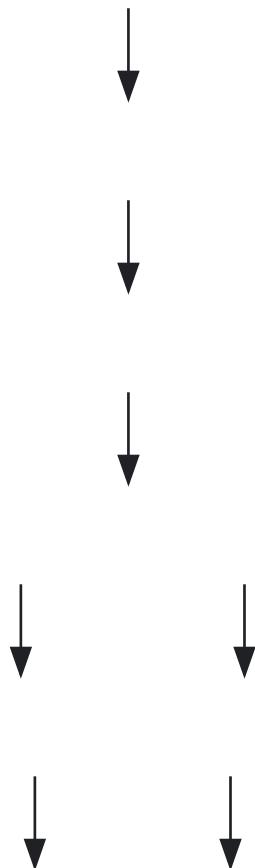
While specific long-term studies on **Akton** are limited, the chronic effects of organophosphate exposure are known to be significant and can occur at doses that do not cause acute cholinergic symptoms.

- Neurotoxicity: Chronic low-level exposure to organophosphates can lead to long-term neurological and cognitive deficits. This can include issues with memory, concentration, and mood.
- Oxidative Stress and Inflammation: A key mechanism in chronic organophosphate toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).

[10][11] This oxidative stress can damage cellular components like lipids and proteins and trigger inflammatory responses.[10]

- MAPK Signaling Pathway Activation: Exposure to organophosphates has been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK.[10][11] This activation is linked to the cellular response to stress and can lead to apoptosis (programmed cell death) and inflammation.[10]

The diagram below illustrates the signaling pathways involved in the chronic effects of organophosphate exposure.



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Chronic Effects Signaling Pathways

Experimental Protocols

Detailed experimental protocols for **Akton** are not readily available in the public domain. However, a standard methodology for assessing the primary toxic effect of organophosphates—AChE inhibition—is the Ellman's assay.

General Protocol: Measurement of Acetylcholinesterase Activity (Ellman's Assay)

This colorimetric method is widely used to determine AChE activity in biological samples (e.g., brain tissue, red blood cells).

Principle: Acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Workflow:



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Workflow for AChE Activity Assay

Conclusion

Akton is a highly toxic organophosphate insecticide with well-defined acute effects stemming from the inhibition of acetylcholinesterase. While specific data on its chronic effects are sparse, the broader understanding of organophosphate toxicity points towards significant risks of neurotoxicity, oxidative stress, and inflammation with long-term exposure. Further research is

needed to fully characterize the chronic toxicity profile of **Akton** and its impact on specific signaling pathways.

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